2-Chloro-3-(chloromethyl)-6-methylpyridine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

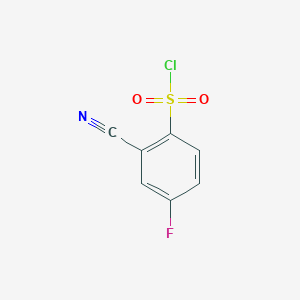

The compound “2-Chloro-3-(chloromethyl)-6-methylpyridine;hydrochloride” likely belongs to the class of organic compounds known as halogenated heterocycles . These are heterocyclic compounds containing one or more halogen atoms attached to the ring .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under certain conditions . The exact method would depend on the desired product and the starting materials.Molecular Structure Analysis

The molecular structure of this compound would likely include a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The “2-Chloro”, “3-(chloromethyl)”, and “6-methyl” parts of the name suggest that there are chlorine and methyl groups attached to this ring at the 2nd, 3rd, and 6th positions .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the conditions. For example, chloromethyl groups can participate in various reactions, including nucleophilic substitutions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, compounds with a pyridine ring often have unique chemical properties due to the presence of a nitrogen atom in the ring .Wissenschaftliche Forschungsanwendungen

Synthesis and Purification

- 2-Chloro-3-(chloromethyl)-6-methylpyridine;hydrochloride plays a crucial role in the synthesis of various compounds. For instance, 2-Chloro-5-trichloromethylpyridine, a significant intermediate in medicines and pesticides, is synthesized and purified through processes involving extraction, distillation, and column chromatography, ensuring high purity levels surpassing 99% (Su Li, 2005).

Chemical Reactions and Optimization

- This chemical is used in the preparation of specific pyridine derivatives. For example, 2-Chloro-6-(trichloromethyl)pyridine is prepared from 2-methylpyridine hydrochloride with optimized reaction conditions, achieving high yields and content in the final products (Huang Xiao-shan, 2009).

Photochemical Studies

- Studies on ultraviolet irradiation of various 2-aminopyridines, including this compound, have shown the formation of photodimers, offering insights into their unusual chemical and physical properties (E. Taylor & R. O. Kan, 1963).

Geroprotective Effects

- The derivative 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, related to the parent compound, has been studied for its geroprotective effects, showing increased lifespan in certain mouse models, indicating potential applications in aging research (N. Emanuel & L. K. Obukhova, 1978).

Coordination Chemistry

- This compound and its derivatives play a significant role in coordination chemistry, particularly in forming complexes with metals like Cr, Mo, W, and Pt, contributing to the understanding of metal-metal bonding and ligand properties (Jeremy M. Rawson & Richard E. P. Winpenny, 1995).

Antitumor Activity

- Derivatives of this compound have been synthesized for antitumor activities, exemplified by 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, showing potential as a lipid-soluble inhibitor of mammalian dihydrofolate reductase with significant activity against specific carcinomas (E. Grivsky et al., 1980).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-chloro-3-(chloromethyl)-6-methylpyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N.ClH/c1-5-2-3-6(4-8)7(9)10-5;/h2-3H,4H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFDLQIZDQPXOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)CCl)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzo[d]thiazol-2-ylthio)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide](/img/structure/B2990763.png)

![N-(3-chloro-2-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2990769.png)

![5-bromo-6-chloro-N-{2-[(2-nitrophenyl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B2990771.png)

![N-(2-chlorophenyl)-2-[11-(4-methylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2990772.png)

![(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2990773.png)

![N-[(2-methoxyphenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2990781.png)